Methyl 2-[[2-(1-adamantyl)acetyl]amino]benzoate
Overview
Description
Methyl 2-[(1-adamantylacetyl)amino]benzoate is a synthetic organic compound that combines the structural features of adamantane and benzoate Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while benzoate is a derivative of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[2-(1-adamantyl)acetyl]amino]benzoate typically involves the acylation of 2-aminobenzoic acid with 1-adamantylacetyl chloride, followed by esterification with methanol. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the acylation step. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-adamantylacetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products
Oxidation: Hydroxyl or ketone derivatives of the adamantyl group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 2-[(1-adamantylacetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug delivery systems due to the stability and rigidity of the adamantyl group.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 2-[[2-(1-adamantyl)acetyl]amino]benzoate is not fully understood, but it is believed to interact with biological membranes due to the lipophilic nature of the adamantyl group. This interaction could potentially disrupt membrane integrity or alter membrane-associated processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: Lacks the adamantyl group, resulting in different physical and chemical properties.
1-Adamantylamine: Contains the adamantyl group but lacks the benzoate moiety.
2-[(1-Adamantylacetyl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 2-[(1-adamantylacetyl)amino]benzoate is unique due to the combination of the adamantyl and benzoate moieties, which confer distinct physical and chemical properties. The adamantyl group provides rigidity and stability, while the benzoate moiety offers potential for various chemical modifications.
Properties
IUPAC Name |
methyl 2-[[2-(1-adamantyl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-24-19(23)16-4-2-3-5-17(16)21-18(22)12-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKBKNATMZLVBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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